Titanium(4+) tetrafluoride

Description

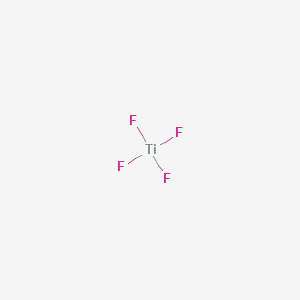

Structure

2D Structure

Propriétés

Numéro CAS |

7783-63-3 |

|---|---|

Formule moléculaire |

F4Ti |

Poids moléculaire |

123.861 g/mol |

Nom IUPAC |

titanium(4+) tetrafluoride |

InChI |

InChI=1S/4FH.Ti/h4*1H;/q;;;;+4/p-4 |

Clé InChI |

XROWMBWRMNHXMF-UHFFFAOYSA-J |

SMILES canonique |

[F-].[F-].[F-].[F-].[Ti+4] |

Autres numéros CAS |

51142-88-2 7783-63-3 |

Description physique |

White highly hygroscopic solid; [Merck Index] White odorless crystals; [Alfa Aesar MSDS] |

Pictogrammes |

Corrosive; Irritant |

Synonymes |

TiF4 titanium fluoride titanium tetrafluoride |

Origine du produit |

United States |

Synthesis Methodologies and Precursor Chemistry of Titanium Tetrafluoride and Its Derivatives

Direct Synthesis Routes

Direct synthesis methods provide straightforward access to titanium tetrafluoride, typically through high-temperature reactions involving elemental fluorine or fluoride-containing reagents with titanium-based precursors.

Fluorination of Titanium-Containing Precursors

The most traditional and direct method for preparing titanium tetrafluoride involves the reaction of a titanium-containing precursor with a strong fluorinating agent.

A common industrial-scale synthesis involves the treatment of titanium tetrachloride (TiCl₄) with an excess of anhydrous hydrogen fluoride (B91410) (HF). wikipedia.org The reaction proceeds as a halogen exchange, yielding volatile TiF₄ and hydrogen chloride (HCl) gas, as shown in the following reaction:

TiCl₄ + 4 HF → TiF₄ + 4 HCl wikipedia.org

Purification of the resulting TiF₄ is typically achieved through sublimation, which takes advantage of the compound's volatility and helps to break down its polymeric structure for easier handling. wikipedia.org

Alternative direct fluorination methods have been developed using different titanium precursors and fluorinating agents. For instance, titanium dioxide (TiO₂), a readily available and stable precursor, can be fluorinated. The direct fluorination of rutile, a mineral form of TiO₂, with elemental fluorine at elevated temperatures (580 K - 830 K) is one such approach. uctm.edu Thermodynamic analysis indicates that this process is favorable. uctm.edu

Another innovative method utilizes graphite (B72142) fluoride (CFₓ) as the fluorinating agent. In this process, titanium powder is mixed with graphite fluoride, cold-pressed, and heated to over 560°C in an inert atmosphere. google.com This triggers a rapid, exothermic reaction that produces gaseous TiF₄, which is then collected and cooled. google.com A key advantage of this method is the formation of a valuable byproduct, titanium carbide (TiC). google.com

The direct fluorination of titanium dioxide nanoparticles can also be performed in a fluidized bed reactor, allowing for precise control over the extent of fluorination by adjusting reaction time and temperature. osti.gov This method can yield titanium oxydifluoride (TiOF₂) as an intermediate or final product, depending on the conditions. osti.govrsc.org

Table 1: Direct Fluorination Methods for Titanium Tetrafluoride Synthesis

| Titanium Precursor | Fluorinating Agent | Reaction Conditions | Product(s) | Reference(s) |

| Titanium tetrachloride (TiCl₄) | Hydrogen fluoride (HF) | Excess HF | TiF₄, HCl | wikipedia.org |

| Rutile (TiO₂) | Elemental fluorine (F₂) | 580 K - 830 K | TiF₄ and other metal fluorides | uctm.edu |

| Titanium powder (Ti) | Graphite fluoride (CFₓ) | > 560°C, inert atmosphere | TiF₄, TiC | google.com |

| TiO₂ nanoparticles | Fluorine gas | 175°C - 200°C in FBR | TiO₂/TiOF₂ mixed phases | osti.govrsc.org |

Hydrothermal Synthesis Approaches

Hydrothermal synthesis offers a versatile, low-temperature alternative for preparing titanium-fluoride-containing materials, often resulting in unique micro- and nanostructures. In these methods, a titanium precursor is treated with a fluorine source in an aqueous solution under elevated temperature and pressure.

For example, various morphologies of titanium dioxide (TiO₂), such as hexahedral and nanosheet structures, can be synthesized hydrothermally using a TiF₄ aqueous solution. mdpi.com While the primary product is often a form of TiO₂, these syntheses demonstrate the reactivity of TiF₄ in aqueous environments and its role as a precursor. The process typically involves mixing a TiF₄ solution with other reagents, such as ionic liquids, and heating the mixture. mdpi.com

Hydrothermal methods are also employed to create fluoride-doped or fluoride-containing titanium materials. For instance, TiO₂ photocatalysts have been synthesized from tetraisopropyl orthotitanate in the presence of ammonium (B1175870) fluoride (NH₄F). researchgate.net The NH₄F influences the crystal size and surface area of the resulting TiO₂. researchgate.net Similarly, blue-colored titanium dioxide nanoparticles, which contain Ti³⁺ centers stabilized by fluoride, have been prepared by the hydrothermal treatment of titania sols with NH₄F. inderscienceonline.com

These approaches highlight the role of fluoride sources in modifying the structure and properties of titanium-based materials under hydrothermal conditions, even when anhydrous TiF₄ is not the final isolated product.

Ligand-Assisted Preparations

Titanium tetrafluoride is a strong Lewis acid, readily reacting with a wide array of Lewis bases to form stable adducts and complexes. wikipedia.org These ligand-assisted preparations are crucial for modifying the reactivity, solubility, and structure of the TiF₄ unit, leading to a rich chemistry of its derivatives.

Adduct Formation with Lewis Bases

TiF₄ forms adducts with numerous ligands, typically resulting in octahedral complexes with a cis-TiF₄L₂ geometry. wikipedia.orgnih.gov The reaction is generally carried out by dissolving or suspending TiF₄ in an inert solvent and adding the Lewis base.

Common Lewis bases that form adducts include nitriles, ethers, and phosphine (B1218219) oxides. For example, the reaction of TiF₄ with acetonitrile (B52724) (CH₃CN) yields the complex cis-TiF₄(CH₃CN)₂. wikipedia.org Similarly, tetrahydrofuran (B95107) (THF) forms a cis-TiF₄(THF)₂ adduct. nih.goviucr.org The cis configuration is generally favored electronically to maximize π-bonding between the fluoride ligands and the titanium center. nih.gov However, sterically demanding Lewis bases can lead to the formation of trans isomers or a mixture of cis and trans isomers in solution. nih.govcapes.gov.br

The stability of these adducts varies with the donor ability of the ligand. Studies have established relative stability sequences for a range of Lewis bases. capes.gov.br

Table 2: Examples of TiF₄ Adducts with Lewis Bases

| Lewis Base (L) | Formula of Adduct | Observed Geometry | Reference(s) |

| Acetonitrile (MeCN) | TiF₄·2MeCN | cis | wikipedia.org |

| Tetrahydrofuran (THF) | TiF₄·2THF | cis | nih.goviucr.org |

| Triphenylphosphine oxide | TiF₄·2L | cis | nih.gov |

| 2,6-Dimethylpyridine-N-oxide | TiF₄·2L | trans | nih.gov |

| 1-Ac-2-[Ph₂P(O)]-cyclohexane | TiF₄L₂ | cis | rjmseer.com |

Reactions with Organic Ligands (e.g., Crown Ethers, Amines, Alkoxides, N-Heterocyclic Carbenes)

The reaction of TiF₄ extends to a broad spectrum of organic ligands, creating complexes with diverse structures and functionalities.

Alkoxides: The reaction between TiF₄ and lithium alkoxides, such as LiOC(CF₃)₂Ph, can lead to the formation of mixed fluoride-alkoxide complexes. psu.edu Depending on the stoichiometry and solvent, the reaction can yield heterometallic cages or fully substituted products like Ti(OR)₄. psu.edu This synthetic route is notable as it starts from solid TiF₄, offering a novel pathway to these mixed-ligand systems. psu.edu

N-Heterocyclic Carbenes (NHCs): As strong σ-donors, NHCs are excellent ligands for stabilizing transition metals. nih.govmdpi.com While specific, well-characterized examples of simple TiF₄-(NHC)₂ adducts are part of a broader field of medium to high oxidation state metal fluorides, the principles of their formation follow general Lewis acid-base chemistry. semanticscholar.org The synthesis would involve reacting TiF₄ or a suitable synthon like cis-TiF₄(CH₃CN)₂ with the free carbene. semanticscholar.org

Crown Ethers: These macrocyclic polyethers are known for their ability to complex metal cations. While their direct reaction with neutral, molecular TiF₄ is less common than with metal salts, they can be used to stabilize cationic titanium fluoride species.

Amines: Amines, being common Lewis bases, are expected to form adducts with TiF₄, similar to the behavior observed with other nitrogen-donor ligands like nitriles.

Preparation of Heterometallic Titanium-Fluoride Complexes

The synthesis of heterometallic complexes containing Ti-F bonds involves reacting TiF₄ or its derivatives with other metal-containing reagents. These reactions often result in complex cage or cluster structures held together by bridging fluoride ligands.

A prime example is the reaction of TiF₄ with a lithium alkoxide in a coordinating solvent like THF. This self-assembly process can produce a centrosymmetric, fluorine-bridged dimeric complex with a Li(μ-F)₂Ti(μ-F)₂Ti(μ-F)₂Li core. psu.edu These structures feature both Li–(μ-F)–Ti and Ti–(μ-F)–Ti bonds. psu.edu

Furthermore, reacting TiF₄ with sources of fluoride ions, such as alkali metal fluorides, can lead to the formation of fluorotitanate clusters. A notable example is the [Ti₄F₁₈]²⁻ anion, which possesses an adamantane-like Ti₄F₆ core structure. wikipedia.org The synthesis of these complex anions demonstrates the ability of the TiF₄ unit to assemble into larger, polynuclear architectures.

Electrochemical and Advanced Preparative Techniques

Beyond traditional chemical synthesis routes, several advanced and electrochemical methods have been developed for the preparation of titanium tetrafluoride and its derivatives. These techniques often provide advantages in terms of reaction control, product purity, and the ability to utilize different precursor materials.

Electrochemical Synthesis

Electrochemical methods primarily involve the use of an electrical current to drive the formation of titanium tetrafluoride, often through the anodic dissolution of titanium metal in a suitable electrolyte or through electrolysis in molten salts.

Anodic Dissolution in Fluoride Electrolytes

Studies have investigated the behavior of titanium in various fluoride-containing electrolytes, such as those prepared with ethylene (B1197577) glycol and water. researchgate.net The process involves a competition between the growth of a passivating oxide/hydroxide (B78521) film on the titanium surface and its dissolution, which is significantly enhanced by the presence of fluoride ions. researchgate.net These ions react with the surface oxide and the underlying metal to form soluble titanium-fluorine compounds. researchgate.net The formation of TiF₄ is a key step in this dissolution process. researchgate.net The rate of dissolution and film growth is highly dependent on the fluoride concentration and the applied potential. researchgate.net

Molten Salt Electrolysis

Molten salt electrolysis is a prominent technique for the production of titanium metal, where titanium tetrafluoride can be used as a key precursor or formed in situ. uctm.eduustb.edu.cn In this process, a molten salt bath, typically a eutectic mixture of alkali metal fluorides (e.g., LiF-KF-NaF), serves as the electrolyte. uctm.eduscribd.com Titanium tetrafluoride is dissolved in this molten salt, where it forms complex ions like [TiF₆]²⁻. scribd.com

Electrolysis is then carried out at elevated temperatures. At the cathode, titanium ions are reduced to form titanium metal powder, while at the anode, fluorine gas can be evolved. uctm.edu Research has shown that using TiF₄ as the consumable reagent in a fluoride melt can lead to high efficiency in titanium powder production. uctm.edu The concentration of TiF₄ in the electrolyte is a critical parameter; for instance, a concentration of 7.75% TiF₄ in a LiF-KF-NaF eutectic has been studied. uctm.edu The process is generally limited by the diffusion of the fluorinating agent to the solid material's surface. uctm.edu

Different molten salt systems have been explored to optimize the process, including operating at lower temperatures. The LiCl–KCl–CsCl system, which has a low eutectic point, has been investigated for the electrodeposition of titanium. jst.go.jp The addition of fluoride ions to this chloride-based melt was found to increase the limiting current density for titanium electrodeposition, likely by increasing the total concentration of soluble titanium ions. jst.go.jp

Table 1: Parameters in Molten Salt Electrolysis for Titanium Production

| Electrolyte System | Precursor(s) | Temperature (°C) | Cathode Current Density (A/cm²) | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| LiF-KF-NaF | Titanium Tetrafluoride (TiF₄) | 500-550 | 0.09-0.13 (Anode) | Yield of titanium substance reaches 93.4-98.5% by mass. | scribd.com |

| LiF-KF-NaF | Rutile (TiO₂) fluorinated to TiF₄ | 580-830 K (fluorination) | ≥ 0.4 | Titanium reduction proceeds with high efficiency (≥ 93% current efficiency). | uctm.edu |

| LiCl–KCl–CsCl-KF | Titanium(II) chloride (TiCl₂) | 300-500 | Not specified | Addition of F⁻ increases limiting current density of Ti electrodeposition. | jst.go.jp |

| KF–KCl | Potassium hexafluorotitanate (K₂TiF₆), Sponge Ti | 650 | 2.5 × 10⁻² – 1.0 × 10⁻¹ | Dense and smooth films of Ti metal were obtained. | jst.go.jp |

| Halide Molten Salts | Titanium-containing slag | 1000-1400 | 0.05 | Continuous electrolysis is possible by adding slag to the anode chamber. | google.com |

Advanced Preparative Techniques

Advanced synthesis methods leverage unique reaction conditions, such as high-energy mechanical forces or plasma-induced chemistry, to produce titanium tetrafluoride.

Mechanochemical Synthesis

Mechanochemical synthesis utilizes mechanical energy, typically from ball milling, to induce chemical reactions in the solid state. This method offers a rapid, solvent-free route to various materials. A patented green and fast synthesis method for titanium tetrafluoride involves the reaction of titanium powder with graphite fluoride (CFₓ). google.com

In this process, titanium powder and graphite fluoride are mixed at room temperature and cold-pressed into a block. The block is then heated to above 560°C in an inert atmosphere, which triggers a rapid, exothermic chemical reaction. google.com The gaseous titanium tetrafluoride product is then collected and cooled. google.com This method is noted for its simple process, short cycle time, and high product purity, with titanium carbide as a valuable byproduct. google.com

Table 2: Mechanochemical Synthesis of Titanium Tetrafluoride

| Reactants | Stoichiometric Ratio (Molar) | Initiation Temperature | Key Features | Byproduct | Reference(s) |

|---|---|---|---|---|---|

| Titanium Powder, Graphite Fluoride (CFₓ) | (1+0.25x):1 | > 560°C | Rapid, exothermic, solvent-free reaction. | Titanium Carbide (TiC) | google.com |

Plasma-Assisted Synthesis

Plasma-based techniques use the high energy of a plasma to facilitate chemical reactions that might be difficult under conventional conditions. Nonthermal plasma synthesis has been reported for producing metallic titanium nanocrystals from titanium tetrachloride (TiCl₄). mdpi.comresearchgate.net While this research focuses on the reduction to metallic titanium, the underlying principles of using plasma to break down precursors are relevant. In such a process, a precursor like TiCl₄ is introduced into a plasma reactor (e.g., capacitively coupled plasma), where it is dissociated and reacts with other species present, such as hydrogen as a reducing agent. mdpi.comresearchgate.net

The synthesis of titanium dioxide powders using an atmospheric-pressure microwave plasma torch has also been demonstrated, starting from a titanium chloride solution. semanticscholar.org The high temperature of the plasma facilitates rapid reactions, leading to the formation of nanoparticles. semanticscholar.org The adaptation of such plasma systems using a fluorine source could potentially enable the direct synthesis of titanium tetrafluoride.

Structural Elucidation and Advanced Characterization of Titanium Tetrafluoride Compounds

Solid-State Structural Investigations

In the solid state, titanium tetrafluoride and its complexes exhibit complex structural arrangements, which are primarily investigated using diffraction techniques.

X-ray single crystal diffraction stands as the most powerful technique for determining the precise three-dimensional structure of crystalline materials. For titanium tetrafluoride, this method has been instrumental in characterizing its coordination complexes and cluster compounds.

In the solid state, titanium tetrafluoride adopts a polymeric structure where each titanium center is octahedrally coordinated. wikipedia.orgwebelements.co.uk This is in contrast to other titanium tetrahalides like titanium tetrachloride (TiCl₄), which exists as a discrete tetrahedral molecule. materialsproject.org The structure of TiF₄ consists of an unusual columnar arrangement of TiF₆ octahedra. wikipedia.organnauniv.edu

When TiF₄ forms adducts with various ligands, single-crystal X-ray diffraction reveals the geometry of these new complexes. For instance, the reaction with acetonitrile (B52724) yields cis-TiF₄(CH₃CN)₂, confirming an octahedral geometry around the titanium atom. wikipedia.org Similarly, studies on organotitanium(IV) fluoride (B91410) phosphates have revealed dimeric structures, such as [(C₅Me₄Et)TiF(μ-F){μ-O₂P(OSiMe₃)₂}]₂, where two titanium atoms are bridged by two fluorine atoms. chem-soc.si The analysis of a three-nuclear titanium complex, TiF₃(μ-Ph₂PO₂)₃Ti(μ-Ph₂PO₂)₃TiF₃·1.5CH₃CN, has also been reported, showcasing complex bridging ligands. researchgate.net

Furthermore, cluster formation is a known characteristic of titanium fluoride chemistry. X-ray crystallography has been used to identify the structure of the [Ti₄F₁₈]²⁻ cluster, which possesses an adamantane-like Ti₄F₆ core. wikipedia.org The study of photoinitiated redox transformations in titanium-oxo clusters has also been monitored by single-crystal X-ray diffraction, revealing changes in the crystalline structure upon UV laser irradiation. acs.org

Table 1: Crystallographic Data for Selected Titanium Tetrafluoride and Related Compounds

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| TiF₄ | Orthorhombic | Pnma | Columnar structure of corner-sharing TiF₆ octahedra | annauniv.edu |

| TiCl₄ | Monoclinic | P2₁/c | Zero-dimensional structure of TiCl₄ clusters | materialsproject.org |

| [(C₅Me₄Et)TiF(μ-F){μ-O₂P(OSiMe₃)₂}]₂ | - | - | Dimeric structure with two bridging fluorine atoms | chem-soc.si |

| [TiF₂(salen)] | - | - | Characterized by single crystal X-ray diffraction | rsc.org |

| TiF₃(μ-Ph₂PO₂)₃Ti(μ-Ph₂PO₂)₃TiF₃·1.5CH₃CN | - | - | Three-nuclear titanium complex | researchgate.net |

| [Ti₄F₁₈]²⁻ | - | - | Adamantane-like Ti₄F₆ core | wikipedia.org |

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and study the structural properties of polycrystalline materials. It is particularly useful when single crystals of sufficient size or quality for single-crystal diffraction are not available.

PXRD studies have been crucial in characterizing various titanium fluoride phases. For example, the technique has been used to confirm the formation of titanium oxyfluoride (TiOF₂) from the fluorination of titanium dioxide (TiO₂) precursors. rsc.orgacs.orgnih.gov The resulting diffraction patterns help in identifying the new crystalline phase and monitoring the completeness of the reaction. rsc.org In some cases, unreacted starting material, such as anatase TiO₂, can be detected alongside the fluorinated product. rsc.orgresearchgate.net

The technique is also employed to study the thermal stability and phase transitions of titanium compounds. For instance, PXRD can track the changes in crystalline structure of materials containing TiF₄ upon calcination at different temperatures. researchgate.net Moreover, PXRD is used to analyze the products of solid-state reactions, such as the reaction of TiF₄ in air at elevated temperatures to form anatase TiO₂ single crystals. researchgate.net The patterns obtained can be compared with standard diffraction data from databases like the JCPDS Powder Diffraction File to confirm the identity of the phases present. aip.org

Solution-State Structural Characterization

The behavior of titanium tetrafluoride in solution is complex, involving the formation of various adducts, oligomers, and ionic species. A suite of spectroscopic and other analytical methods is used to probe these solution-state structures.

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For titanium fluoride compounds, ¹⁹F NMR is particularly informative due to the presence of the magnetically active ¹⁹F nucleus.

¹⁹F NMR studies have been extensively used to identify the various titanium fluoride species present in solution. dtic.milrsc.orgacs.org For example, in solutions containing TiF₄ and other fluoride sources, species such as [TiF₆]²⁻, Ti₂F₉⁻, and the dimeric anion Ti₂F₁₁³⁻ have been identified. cdnsciencepub.com The chemical shifts and coupling constants observed in the ¹⁹F NMR spectra provide detailed information about the coordination environment of the fluorine atoms. For instance, distinct signals can often be resolved for terminal and bridging fluorine atoms in polymeric or cluster species. kyoto-u.ac.jp

The formation of mixed-ligand adducts can also be monitored by ¹⁹F NMR. Studies on the exchange reactions between TiF₄·2DMA (where DMA is N,N-dimethylacetamide) and para-substituted pyridine (B92270) 1-oxides show the formation of new TiF₄·(DMA)(L) complexes, with the spectra revealing the electronic effects of the substituents on the fluorine chemical shifts. electronicsandbooks.com

Table 2: Representative ¹⁹F NMR Chemical Shift Data for Titanium Fluoride Species

| Species/Complex | Solvent | Chemical Shift (ppm) | Reference |

| [TiF₆]²⁻ | Liquid SO₂ | -89.6 (relative to CFCl₃) | cdnsciencepub.com |

| TiF₄·2H₂O | Ethanol/Water | 190.1, 129.9 | kyoto-u.ac.jp |

| Terminal Fluorine (FT) in TiF₄ | Solid-State | ~480 | kyoto-u.ac.jp |

| Bridging Fluorine (FB) in TiF₄ | Solid-State | ~0 ± 20 (in {TiF₄(PhCN)}₃) | kyoto-u.ac.jp |

| fac-[TiF₃(MeCN)₃]⁺ | MeCN/Et₂O | - | rsc.org |

Note: Chemical shifts are highly dependent on the solvent, temperature, and reference standard used.

Mass spectrometry (MS) is a sensitive analytical technique used to determine the mass-to-charge ratio of ions, making it valuable for identifying species present in a solution. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for analyzing non-volatile and thermally labile compounds from solution.

ESI-MS has been used to investigate the hydrolysis and oxidation of titanium species in solution. researchgate.net For example, by analyzing solutions of titanium tetrachloride (TiCl₄), hydrolyzed species of the titanium ion can be confirmed. researchgate.net This technique can also be used to monitor the natural oxidation of Ti³⁺ to Ti⁴⁺ and the subsequent formation of polymeric Ti⁴⁺ species. researchgate.net

In the context of titanium fluoride complexes, MS, including Fast Atom Bombardment (FAB⁺), can help identify the molecular ions of the species formed in solution, providing confirmation of their composition. For instance, the bromide analogue of a seven-coordinate titanium Schiff base complex was identified from its characteristic FAB⁺ mass spectrum. rsc.org Inductively coupled plasma mass spectrometry (ICP-MS) is another powerful technique, though it is typically used for elemental analysis to determine the concentration of dissolved titanium rather than identifying molecular species. google.commdpi.comnih.gov

When titanium compounds form nanoparticles or colloidal suspensions in a liquid medium, their stability against aggregation is a critical property. Dynamic Light Scattering (DLS) and zeta potential measurements are key techniques for characterizing these systems.

DLS measures the size distribution of particles in a suspension by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the particles. nih.govgoogle.comuomisan.edu.iqrsc.org This technique can determine the average hydrodynamic diameter of nanoparticles, such as those of titanium dioxide, and assess whether they are monodispersed or aggregated. google.comuomisan.edu.iqnist.gov

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. wikipedia.orgwyatt.comhoriba.com It is a key indicator of colloidal stability. wyatt.comunesp.br A high absolute zeta potential (e.g., > ±30 mV) indicates strong repulsion between particles, leading to a stable, non-aggregating suspension. wyatt.com Conversely, a low zeta potential suggests that attractive forces may dominate, leading to flocculation or coagulation. wyatt.com These measurements are crucial for formulating stable colloidal products containing titanium compounds. For instance, the zeta potential of TiO₂ nanoparticles has been measured to be -44.6 mV in one study, indicating good stability in the dispersion medium. uomisan.edu.iq

Vibrational Spectroscopy and Spectrometric Analysis

Vibrational spectroscopy provides in-depth information about the molecular structure and bonding within titanium tetrafluoride and its derivatives. Techniques such as Fourier-transform Infrared (FTIR) and Raman spectroscopy are pivotal in identifying functional groups and characterizing the vibrational modes of these compounds.

Fourier-transform Infrared (FTIR) spectroscopy is a powerful analytical technique for characterizing the vibrational modes of molecules. In the context of titanium tetrafluoride (TiF₄) and its related compounds, FTIR helps in identifying chemical bonds and functional groups.

When TiF₄ interacts with other materials, new vibrational bands can appear, indicating the formation of new chemical species. For instance, in the synthesis of titanium oxynitride nanoparticles using titanium tetrafluoride as a precursor, FTIR can be used to monitor the reaction progress and characterize the final product. bohrium.com Similarly, studies involving the hydrolysis of titanium tetrachloride (TiCl₄), a related titanium halide, utilize FTIR to observe the formation of Ti-OH and Ti-H₂O bonds, indicated by bands in the 3600-2500 cm⁻¹ and at 1642 cm⁻¹ respectively. nih.gov The Ti-Cl stretching vibration frequency in TiCl₄ is around 500 cm⁻¹, and in various titanium chloride complexes, it is between 400 and 450 cm⁻¹. aip.org

In the study of MXenes, a class of two-dimensional materials often synthesized using fluorine-containing etchants, FTIR is crucial. For Ti₃C₂Tₓ MXene, where 'T' represents surface terminations, characteristic peaks are observed. acs.org These include O–H stretching (3600–3200 cm⁻¹), C–H stretching (3000–2800 cm⁻¹), C=O stretching (1750–1700 cm⁻¹), C–O stretching (1700–1550 cm⁻¹), and C–H bending (1500–1400 cm⁻¹). acs.org The fingerprint region (1400–400 cm⁻¹) reveals vibrations such as C–F stretching (1400–1000 cm⁻¹), Ti–F bending (750–700 cm⁻¹), Ti–O bending (650–550 cm⁻¹), and Ti–C stretching (450–350 cm⁻¹). acs.org

In the context of dental applications, where TiF₄ is investigated for its anti-demineralization properties, FTIR is used to confirm the structure of synthesized TiF₄-dendrimer complexes. nih.gov The analysis of materials like titanium dioxide nanoparticles, which can be a product of TiF₄ reactions, also employs FTIR to identify the characteristic O-Ti-O vibration patterns. uokerbala.edu.iq

Table 1: Key FTIR Vibrational Frequencies in Titanium Compounds and Related Materials

| Wavenumber (cm⁻¹) | Vibration Mode | Compound/Material Context | Reference(s) |

| 3600–3200 | O–H stretching | Ti₃C₂Tₓ MXene, Hydrolyzed TiCl₄ | nih.govacs.org |

| 3000–2800 | C–H stretching | Ti₃C₂Tₓ MXene | acs.org |

| 1750–1700 | C=O stretching | Ti₃C₂Tₓ MXene | acs.org |

| 1700–1550 | C–O stretching | Ti₃C₂Tₓ MXene | acs.org |

| 1642 | H-O-H and Ti-H₂O | Hydrolyzed TiCl₄ | nih.gov |

| 1500–1400 | C–H bending | Ti₃C₂Tₓ MXene | acs.org |

| 1400–1000 | C–F stretching | Ti₃C₂Tₓ MXene | acs.org |

| 820 | TiOCl₂ band | Hydrolyzed TiCl₄ | nih.gov |

| 750–700 | Ti–F bending | Ti₃C₂Tₓ MXene | acs.org |

| 650–550 | Ti–O bending | Ti₃C₂Tₓ MXene | acs.org |

| ~500 | Ti-Cl stretching | TiCl₄ | aip.org |

| 450–350 | Ti–C stretching | Ti₃C₂Tₓ MXene | acs.org |

| 400–450 | Ti-Cl stretching | Titanium chloride complexes | aip.org |

Raman spectroscopy serves as a complementary technique to FTIR, providing valuable information on the vibrational modes of titanium tetrafluoride compounds, particularly for bonds that are weak or inactive in FTIR. acs.org This technique is instrumental in characterizing the structural changes and phase transformations in materials involving TiF₄.

In studies of fluorotitanate salts synthesized from reactions of imidazole (B134444) and TiF₄, Raman spectroscopy has been used to characterize novel anions like [Ti₄F₂₀]⁴⁻ and [Ti₅F₂₃]³⁻. researchgate.net These analyses are typically performed on single crystals to obtain detailed structural information. researchgate.net

Raman spectroscopy is also extensively used to study the degradation and transformation of materials. For instance, in the analysis of Ti₃C₂Tₓ MXenes, Raman spectroscopy can track changes in the material's lattice structure upon thermal or laser-induced degradation. acs.org Key spectral regions for MXene analysis include the low-frequency phonon region (100–800 cm⁻¹) and the disordered carbon region (1000–1800 cm⁻¹), which can indicate the formation of TiO₂ nanoparticles. acs.org

In dental research, Raman spectroscopy has been employed to evaluate the demineralization of dentin treated with a TiF₄-dendrimer complex gel. nih.gov Significant changes in the phosphate-to-amide and carbonate-to-amide ratios before and after pH cycling were observed, indicating the material's effect on the dentin structure. nih.gov Furthermore, micro-Raman spectroscopy has been used to assess tooth wear in animal models, where it can detect changes in the apatite bands of tooth enamel and dentin after treatment with TiF₄ varnishes. nih.gov The fluorination of titanium dioxide (TiO₂) to form TiF₄ has also been investigated using Raman spectroscopy, which helps in distinguishing between different polymorphs and reaction products. rsc.org

Advanced Surface and Microscopic Analysis

The surface characteristics and microstructure of materials containing titanium tetrafluoride are critical to their functionality. Advanced analytical techniques provide high-resolution imaging and elemental composition data, offering a comprehensive understanding of these materials at the micro and nano levels.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) are powerful complementary techniques for the morphological and elemental analysis of titanium tetrafluoride-related materials. SEM provides high-resolution images of the sample surface, revealing details about its topography and morphology, while EDS identifies the elemental composition of the analyzed area.

In dental research, SEM and EDS are extensively used to study the effects of titanium tetrafluoride on tooth enamel. Studies have shown that treatment with a 4% TiF₄ varnish results in the formation of a titanium dioxide film on the enamel surface. scielo.brscielo.br EDS analysis confirms the presence of titanium in these treated samples. scielo.brscielo.br The combination of these techniques has also been used to analyze the enamel surface after treatment with experimental bleaching agents containing TiF₄, revealing that higher concentrations of TiF₄ lead to more significant morphological changes. mdpi.com The presence of titanium on the enamel surface was confirmed by EDS, with its concentration correlating with the TiF₄ content in the bleaching agent. mdpi.com

Furthermore, SEM has been employed to identify TiF₄ nanoparticles, with observed particle sizes ranging from 28 to 60 nm. springermedizin.de In studies evaluating the interaction of TiF₄ varnishes with both sound and demineralized enamel, SEM-EDX analysis revealed the formation of a coating layer rich in titanium and fluorine on all enamel surfaces. nih.gov EDS analysis further quantified the elemental composition, showing variations in titanium and fluoride content depending on the enamel type and condition. nih.gov

Table 2: Selected SEM-EDS Findings on Titanium Tetrafluoride-Treated Enamel

| Study Focus | SEM Observation | EDS Confirmation | Reference(s) |

| 4% TiF₄ varnish on enamel | Formation of a titanium dioxide film on the surface. | Presence of titanium in all TiF₄ treated samples. | scielo.brscielo.br |

| Experimental bleaching agent with TiF₄ | Increased enamel morphological changes with higher TiF₄ concentration. | Higher titanium concentration with increased TiF₄ content. | mdpi.com |

| Orthodontic adhesive with TiF₄ nanoparticles | Identification of TiF₄ nanoparticles (28–60 nm). | Presence of titanium ions in adhesive groups. | springermedizin.de |

| TiF₄ varnish on sound and demineralized enamel | Formation of a Ti- and F-rich coating layer. | Quantification of Ti and F content, showing dependence on enamel type. | nih.gov |

X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are highly sensitive surface analytical techniques that provide detailed elemental and molecular information about the outermost layers of a material. phi.comeag.com XPS is primarily used for quantitative elemental analysis and to determine the chemical states of the detected elements, while ToF-SIMS offers detailed molecular information and elemental mapping with high sensitivity (ppm to ppb level). phi.commeasurlabs.com

In the characterization of hydroxyapatite (B223615) bioceramics treated with titanium(IV) and fluoride, both XPS and ToF-SIMS were employed. psu.edu XPS data revealed that the percentage of titanium and fluorine increased with the concentration of the treatment agent, suggesting that titanium(IV) substitutes for calcium and fluoride substitutes for the hydroxide (B78521) ion within the hydroxyapatite matrix. psu.edu ToF-SIMS analysis identified significant new peaks corresponding to ions such as Ti⁺, TiO⁺, CaF⁺, [TiPO₄]⁻, and [TiOPO₄]⁻, confirming the incorporation of titanium and fluoride into the material. psu.edu

The combination of XPS and ToF-SIMS is particularly powerful for analyzing organic and polymeric surfaces where detailed chemical speciation is required. phi.com While XPS can quantify elemental composition and provide information about chemical bonding, ToF-SIMS can identify specific organic molecules and their distribution on the surface. phi.com In the context of titanium compounds, XPS has been used to determine the composition and nitrogen content of titanium oxynitride nanoparticles synthesized from titanium tetrafluoride. bohrium.com It has also been used to study the complexation between titanium and fluoride ions, identifying different oxidation states of titanium (Ti²⁺, Ti³⁺, and Ti⁴⁺) based on their characteristic binding energies. researchgate.net Furthermore, spectroscopic analysis of ultra-thin titanium nitride (TiN) films, which can be related to TiF₄ through nitrogen-fluorine exchange reactions, utilizes XPS and ToF-SIMS for depth profiling and surface characterization. researchgate.net

Table 3: Surface Analysis Techniques for Titanium Compounds

| Technique | Information Provided | Application Example with Titanium Compounds | Reference(s) |

| XPS | Quantitative elemental composition, chemical states | Determining Ti and F content in treated hydroxyapatite; identifying oxidation states of Ti. | researchgate.netpsu.edu |

| ToF-SIMS | Detailed molecular information, elemental mapping, high sensitivity | Identifying Ti-containing ionic clusters on treated hydroxyapatite surfaces. | measurlabs.compsu.edu |

High-Resolution Transmission Electron Microscopy (HRTEM) is an indispensable tool for characterizing the nanostructure of materials, providing direct imaging of the atomic lattice. This technique is crucial for analyzing nanoparticles and nanostructured materials derived from or involving titanium tetrafluoride.

HRTEM has been used to confirm the crystalline rock-salt structure of titanium oxynitride nanoparticles synthesized using titanium tetrafluoride as a precursor. bohrium.com This analysis provides detailed information about the atomic arrangement and crystalline quality of the synthesized nanoparticles. In another study, the synthesis of titanium dioxide (TiO₂) nanoparticles through the hydrolysis of titanium tetrachloride was investigated using HRTEM. nih.gov The results indicated that the anatase nanoparticles had diameters in the range of 4-6 nm, while the rutile nanorods were about 3-6 nm in diameter and 20-60 nm in length. nih.gov

The morphological characterization of various TiO₂ nanostructures, such as nanorods and nanoparticles, often relies on HRTEM to reveal their size, shape, and crystallinity. uokerbala.edu.iqresearchgate.net For instance, HRTEM analysis of TiO₂ nanoparticles synthesized via a non-aqueous sol-gel route showed uniform particle size distribution and phase purity. researchgate.net This level of detail is essential for understanding the structure-property relationships in these nanomaterials.

Reactivity and Reaction Mechanisms of Titanium Tetrafluoride

Coordination Chemistry and Adduct Formation Principles

The coordination chemistry of TiF₄ is dominated by its strong electrophilic character, leading to the formation of stable adducts with a wide range of Lewis bases. libretexts.orgsparkl.meunizin.org These reactions typically involve the donation of a lone pair of electrons from the ligand to the vacant orbitals of the titanium center, forming a coordinate covalent bond. libretexts.orgunizin.org

As a strong Lewis acid, titanium tetrafluoride reacts with Lewis bases (L) to form adducts. wikipedia.org These reactions are classic examples of Lewis acid-base interactions, where the electron-deficient titanium atom accepts electron density from the donor ligand. libretexts.orgunizin.org The most common stoichiometry for these adducts is TiF₄L₂, where the titanium center becomes six-coordinate with an octahedral geometry. researchgate.netresearchgate.net

The formation of these adducts can be represented by the general equation: TiF₄ + 2L → TiF₄L₂

A variety of ligands, primarily with nitrogen or oxygen donor atoms, form such complexes. researchgate.net For example, TiF₄ reacts with acetonitrile (B52724) (CH₃CN) to yield cis-TiF₄(CH₃CN)₂. wikipedia.org Similarly, adducts are formed with ethers like tetrahydrofuran (B95107) (THF) and with various phosphine (B1218219) oxides. researchgate.netresearchgate.net The stability of these adducts is influenced by the donor strength of the ligand. capes.gov.br Studies have established a relative stability sequence for cis adducts, for example: Me₂O ~ MeCN < Me₂CO < Me₂S < Me₂Se. capes.gov.br

The interaction is not limited to a 1:2 stoichiometry. In the presence of fluoride (B91410) ions, for instance, TiF₄ can form the cluster [Ti₄F₁₈]²⁻, which features an adamantane-like core. wikipedia.org With bidentate ligands, such as 1,2-bis(diphenylphosphino)ethane, 1:1 adducts can be formed.

Table 1: Examples of TiF₄ Adducts and Their Stoichiometry

| Ligand (L) | Donor Atom | Adduct Stoichiometry (TiF₄:L) | Resulting Complex | Reference(s) |

|---|---|---|---|---|

| Acetonitrile (CH₃CN) | N | 1:2 | cis-TiF₄(CH₃CN)₂ | wikipedia.org |

| Tetrahydrofuran (THF) | O | 1:2 | cis-TiF₄(THF)₂ | researchgate.net |

| Triphenylphosphine oxide (Ph₃PO) | O | 1:2 | cis-TiF₄(Ph₃PO)₂ | researchgate.net |

| Dimethyl sulfoxide (B87167) (DMSO) | O | 1:2 | TiF₄(DMSO)₂ | researchgate.net |

| Diethyl ether (Et₂O) | O | 1:2 | TiF₄(Et₂O)₂ | researchgate.net |

For octahedral complexes with the general formula MA₄B₂, where M is a central atom and A and B are monodentate ligands, two geometric isomers are possible: cis and trans. In the cis isomer, the two B ligands are adjacent to each other (at a 90° angle), while in the trans isomer, they are on opposite sides of the central atom (at a 180° angle).

In the context of TiF₄L₂ adducts, the arrangement of the two neutral ligands (L) around the titanium center can lead to either cis or trans isomers. Spectroscopic studies, particularly using vibrational (IR and Raman) and multinuclear NMR spectroscopy, have been crucial in determining the structures of these adducts in solution. capes.gov.br

Research indicates that for many TiF₄L₂ adducts, the cis configuration is exclusively or predominantly formed. capes.gov.br This is in contrast to analogous tin tetrahalide adducts where a cis-trans equilibrium is more common. capes.gov.br For example, adducts with ligands such as dimethyl ether (Me₂O), acetonitrile (MeCN), and dimethyl sulfide (B99878) (Me₂S) are found only in the cis configuration in dichloromethane (B109758) solution. capes.gov.br

However, the formation of trans isomers is possible and appears to be dependent on the nature of the ligand. capes.gov.br A cis-trans equilibrium has been observed for adducts with ligands like tetrahydrofuran (THF). capes.gov.br The steric and electronic properties of the ligands play a significant role in determining the preferred isomer. For instance, bulkier ligands might favor the trans configuration to minimize steric hindrance. chemrxiv.org The stereochemistry can also be influenced by the presence of chiral ligands, leading to the formation of diastereomers. researchgate.net

Table 2: Observed Isomerism in Selected TiF₄L₂ Adducts

| Ligand (L) | Solvent | Observed Isomer(s) | Method of Determination | Reference(s) |

|---|---|---|---|---|

| Acetonitrile (CH₃CN) | Dichloromethane | cis only | Vibrational & NMR Spectroscopy | capes.gov.br |

| Tetrahydrofuran (THF) | Dichloromethane | cis-trans equilibrium | Vibrational & NMR Spectroscopy | researchgate.netcapes.gov.br |

| Triphenylphosphine oxide (Ph₃PO) | Nonaqueous solvents | cis | ¹⁹F NMR Spectroscopy | researchgate.net |

| N,N,N',N'-Tetramethyl-1,2-diaminoethane (TMDA) | Dichloromethane | cis-trans equilibrium | Vibrational & NMR Spectroscopy | capes.gov.br |

Ligand Exchange Dynamics

The ligands in TiF₄L₂ complexes are not static and can undergo exchange with other ligands in solution. The study of these exchange dynamics provides insight into the reaction mechanisms and the lability of the Ti-L bond.

Ligand exchange reactions can proceed through various mechanisms, primarily associative, dissociative, or interchange pathways. catalysis.blog For coordinatively saturated octahedral complexes like TiF₄L₂, a dissociative mechanism (D) is often proposed. libretexts.orglibretexts.org This pathway involves the initial, rate-determining cleavage of the bond between the metal center and a leaving ligand, forming a coordinatively unsaturated intermediate with a lower coordination number (in this case, a five-coordinate species). catalysis.bloglibretexts.orgsolubilityofthings.com This intermediate then rapidly reacts with an incoming ligand to form the final product.

The dissociative mechanism can be represented as:

Dissociation (slow, rate-determining): TiF₄L₂ ⇌ [TiF₄L] + L

Association (fast): [TiF₄L] + L' → TiF₄LL'

Evidence for a dissociative mechanism in TiF₄ complexes comes from kinetic studies. researchgate.net For example, the ligand exchange in cis-TiF₄(TMP)₂ (where TMP is trimethyl phosphate) was found to follow a dissociative pathway. researchgate.net Key characteristics of a dissociative mechanism include a reaction rate that is highly dependent on the nature of the leaving group but largely independent of the concentration and nature of the incoming ligand. libretexts.org Furthermore, steric crowding around the metal center tends to accelerate the reaction by favoring the dissociation step. libretexts.orglibretexts.org The activation parameters, particularly a positive entropy of activation (ΔS‡), also support a dissociative pathway, as the transition state is more disordered than the reactants. libretexts.org

Variable Temperature (VT) NMR spectroscopy is a powerful tool for investigating the kinetics and thermodynamics of dynamic chemical processes, including ligand exchange. ox.ac.uknumberanalytics.com By monitoring the changes in the NMR spectrum of a sample as a function of temperature, it is possible to study processes that occur on the NMR timescale. numberanalytics.com

At low temperatures, where the exchange is slow, separate signals for the different chemical environments (e.g., bound vs. free ligand, or inequivalent fluorine atoms in the complex) are observed. As the temperature is increased, the rate of exchange increases. This causes the distinct NMR signals to broaden, then coalesce into a single, time-averaged signal at the coalescence temperature. At even higher temperatures, this averaged signal sharpens again.

Full lineshape analysis of the temperature-dependent spectra allows for the determination of the rate constants for the exchange process at different temperatures. From these, the activation parameters for the exchange can be calculated using the Eyring equation. Such studies have been performed on TiF₄L₂ complexes. For instance, a detailed ¹⁹F NMR lineshape analysis of the exchange in cis-TiF₄(TMP)₂ yielded the following activation parameters: ΔH‡ = 71.55 kJ/mol and ΔS‡ = 70 J/(mol·K). researchgate.net These values provide quantitative insight into the energy barrier and the degree of order in the transition state of the ligand exchange process. researchgate.net

Table 3: Activation Parameters for Ligand Exchange in cis-TiF₄(TMP)₂

| Parameter | Value | Unit |

|---|---|---|

| Activation Enthalpy (ΔH‡) | 71.55(8) | kJ/mol |

| Activation Entropy (ΔS‡) | 70(3) | J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡₂₅₄.₇) | 53.7(2) | kJ/mol |

| Gibbs Free Energy of Activation (ΔG‡₂₁₃) | 56.6(2) | kJ/mol |

Data from a study on ligand exchange dynamics in cis-TiF₄(TMP)₂. researchgate.net

The kinetics of ligand exchange in TiF₄L₂ complexes are significantly influenced by both the properties of the solvent and the basicity of the ligands involved. solubilityofthings.com

Solvent Effects: The solvent can play multiple roles in a ligand exchange reaction. solubilityofthings.comnih.gov A coordinating solvent can compete with the ligand for a position in the coordination sphere of the titanium center, potentially facilitating an interchange mechanism. nih.gov Even in non-coordinating solvents, the polarity of the solvent can affect the stability of the reactants and, more importantly, the transition state. solubilityofthings.com For a dissociative mechanism, a more polar solvent might stabilize the charged or polar species formed during the dissociation step, thus accelerating the reaction. Studies on related metal complexes have shown that changing the solvent can dramatically alter ligand dissociation rates. nih.gov

Ligand Basicity: The basicity of a ligand, which is a measure of its ability to donate its electron pair, has a direct impact on the strength of the Ti-L bond. A more basic ligand will generally form a stronger, more stable bond with the Lewis acidic titanium center. researchgate.net This increased thermodynamic stability often correlates with decreased kinetic lability. In other words, a stronger Ti-L bond requires more energy to break, leading to a slower rate of dissociative ligand exchange. A qualitative correlation has been established between the thermodynamic and kinetic stabilities of titanium tetrafluoride complexes. researchgate.net This means that ligands which form more stable adducts (higher thermodynamic stability) tend to exchange more slowly (higher kinetic stability). This relationship is a cornerstone for predicting and controlling the reactivity of these complexes. uomustansiriyah.edu.iq

Hydrolytic Pathways and Products

Titanium tetrafluoride (TiF₄) is highly sensitive to moisture and reacts readily with water. chemicalbook.comiucr.org The interaction is often vigorous, with the solid hissing on contact with water. drugfuture.com The hydrolysis of TiF₄ is a complex process, the pathways and products of which are highly dependent on the reaction conditions, such as the concentration of TiF₄, pH, and the presence of other species. researchgate.netacs.org

While TiF₄ is more stable in water compared to titanium tetrachloride (TiCl₄), it undergoes slow hydrolysis. researchgate.netwikipedia.org In aqueous solutions, TiF₄ can form the dihydrate adduct, TiF₄·2H₂O. drugfuture.comresearchgate.net However, the primary hydrolysis process involves the formation of titanium oxyfluoride (TiOF₂). iucr.orgdrugfuture.com The structure of TiOF₂, a white powder, has been determined from X-ray powder photographs, confirming it as a principal product of TiF₄ hydrolysis. iucr.org Research has shown that some historical X-ray diffraction data attributed to TiF₄ were likely that of TiOF₂ due to unintentional hydrolysis of the sample. iucr.org

This reaction highlights the in situ generation of hydrofluoric acid (HF), which can then influence subsequent reactions or etch substrates. scispace.comacs.org The pH of the solution plays a critical role; controlling the pH is necessary to manage the rate of hydrolysis. researchgate.net For instance, at a low pH of 1.8, TiF₄ can be dissolved to form a 0.04 M solution, suppressing the rapid formation of titanium oxides. researchgate.net

Studies using ¹⁹F NMR spectroscopy on concentrated aqueous solutions of TiF₄ have provided evidence for the formation of various complex species. acs.org In a 40% TiF₄ aqueous solution, a polynuclear species, identified as [TiF₄·Ti(OH)₄(H₂O)₂], was detected. acs.org Furthermore, the hydrolysis of TiF₄ adducts, such as those with dimethylformamide, can lead to the formation of hexafluorotitanate ([TiF₆]²⁻) and aquated fluoro-titanium complexes like [TiF₅(H₂O)]⁻ in the supernatant liquid. acs.orgpsu.edu The hexafluorotitanate ion is generally stable in water but is susceptible to hydrolysis in acidic solutions. acs.orgwikipedia.org

Table 1: Products of Titanium Tetrafluoride Hydrolysis

| Product | Formula | Conditions/Observations | Source(s) |

| Titanium Oxyfluoride | TiOF₂ | A primary product of hydrolysis. iucr.orgdrugfuture.com | iucr.orgdrugfuture.com |

| Titanium Tetrafluoride Dihydrate | TiF₄·2H₂O | Adduct formed in aqueous solutions. drugfuture.comresearchgate.net | drugfuture.comresearchgate.net |

| Titanium(IV) Hydroxide (B78521) | Ti(OH)₄ | Product of complete hydrolysis. scispace.com | scispace.com |

| Insoluble Titanium(IV) Hydroxide-Oxide | - | Ill-defined, insoluble precipitate. researchgate.net | researchgate.net |

| Polynuclear Complex | [TiF₄·Ti(OH)₄(H₂O)₂] | Detected in concentrated (40%) aqueous TiF₄ solutions. acs.org | acs.org |

| Hexafluorotitanate Ion | [TiF₆]²⁻ | Formed from hydrolysis of TiF₄ adducts; stable in water but hydrolyzes in acid. acs.orgpsu.eduwikipedia.org | acs.orgpsu.eduwikipedia.org |

| Aquated Fluoro-Titanium Complex | [TiF₅(H₂O)]⁻ | Detected in supernatant after hydrolysis of TiF₄ adducts. acs.orgpsu.edu | acs.orgpsu.edu |

Reactions with Organofluorine Compounds

Titanium tetrafluoride serves as a reagent in the synthesis of various organofluorine compounds. wikipedia.org Its Lewis acidic nature allows it to facilitate transformations involving fluorine-containing organic molecules. wikipedia.org

A notable example is the reaction of TiF₄ with lithium salts of fluorinated alkoxides. psu.edu Detailed research has been conducted on the reaction between TiF₄ and lithium 1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-olate (LiORf, where Rf = C(CF₃)₂Ph). psu.edu The products of this reaction are highly dependent on the solvent used. psu.edu

In a donor solvent like tetrahydrofuran (THF), the reaction of TiF₄ with LiORf yields a heterometallic lithium–titanium complex, (THF)₂Li(μ-F)₂Ti(ORf)₂(μ-F)₂Ti(ORf)₂(μ-F)₂Li(THF)₂, along with the fully substituted titanium alkoxide, Ti(ORf)₄. psu.edu The structure of the heterometallic complex features a cage-like core of Li(μ-F)₂Ti(μ-F)₂Ti(μ-F)₂Li, where fluoride atoms act as bridges between the lithium and titanium centers. psu.edu NMR studies suggest the formation of various lithium–titanium heterometallic complexes in THF solution, containing both Li–(μ-F)–Ti and Ti–(μ-F)–Ti bonds. psu.edu

Conversely, when the same reaction is carried out in a non-coordinating, low-polarity solvent such as toluene (B28343), only the monomeric titanium tetra-alkoxide, Ti(ORf)₄, is isolated as the product. psu.edu This demonstrates the crucial role of the solvent in mediating the reaction pathway, with coordinating solvents facilitating the formation of complex, bridged structures. psu.edu

Table 2: Reaction of TiF₄ with Lithium 1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-olate (LiORf)

| Solvent | Reactants | Product(s) | Source(s) |

| Tetrahydrofuran (THF) | TiF₄ + LiORf | (THF)₂Li(μ-F)₂Ti(ORf)₂(μ-F)₂Ti(ORf)₂(μ-F)₂Li(THF)₂ and Ti(ORf)₄ | psu.edu |

| Toluene | TiF₄ + LiORf | Ti(ORf)₄ | psu.edu |

Autoionization Processes in Specific Solvents

Autoionization, or self-ionization, is a process where a neutral compound reacts with itself (or with a solvent) to form a pair of ions. While not broadly characteristic of titanium tetrafluoride in all media, this phenomenon has been observed in specific solvent systems, particularly in the presence of strong cation-complexing agents. acs.orgresearchgate.net

A definitive example of solvent-induced autoionization involves the reaction of TiF₄ in the presence of the crown ether mdpi.comCrown-5. acs.orgresearchgate.net The strong complexation of the resulting titanium-containing cation by the crown ether drives the equilibrium towards ionization. acs.org This process leads to the formation of an ionic salt, [TiF₂( mdpi.comCrown-5)][Ti₄F₁₈]. acs.orgresearchgate.net This compound contains the complex cation [TiF₂( mdpi.comCrown-5)]⁺ and the novel tetrahedral anion [Ti₄F₁₈]²⁻. acs.orgresearchgate.net The [Ti₄F₁₈]²⁻ anion possesses an adamantane-like core structure composed of four titanium centers. wikipedia.orgresearchgate.net

The potential for autoionization has also been considered in other systems. For instance, in solutions of titanium(IV) hexafluoroisopropoxide in tetrahydrofuran (THF), the presence of various ionic species in equilibrium, such as [TiF₅(THF)]⁻, [TiF₆]²⁻, [TiF₃(THF)₃]⁺, and [TiF₂(THF)₄]²⁺, has been postulated, although crystallization does not definitively prove their existence in the solution phase. iucr.org These processes are often part of a complex equilibrium involving ligand exchange and dissociation. acs.orgiucr.org The autoionization is driven by the formation of stable solvated cations and complex fluoro-anions.

Table 3: Autoionization of Titanium Tetrafluoride Systems

| System | Solvent/Reagent | Cationic Species | Anionic Species | Source(s) |

| TiF₄ | mdpi.comCrown-5 | [TiF₂( mdpi.comCrown-5)]⁺ | [Ti₄F₁₈]²⁻ | acs.orgresearchgate.net |

| Ti(ORf)₄L₂ (Fluoroalkoxide) | Tetrahydrofuran (THF) | [Ti(ORf)₂L₄]²⁺ (Postulated) | [Ti(ORf)₆]²⁻ (Postulated) | iucr.orgiucr.org |

Theoretical and Computational Chemistry of Titanium Tetrafluoride Systems

Density Functional Theory (DFT) Calculations for Structural Prediction and Energetics

Density Functional Theory (DFT) has become an essential tool for predicting the structural and energetic properties of solid-state materials like titanium tetrafluoride (TiF₄). Through first-principles calculations, researchers can determine stable crystal structures, optimize lattice parameters, and calculate formation energies without prior experimental data.

Computational studies have established that TiF₄ adopts an orthorhombic crystal structure with the space group Pnma. annauniv.edu This structure is characterized by corner-sharing TiF₆ octahedra that form parallel polyhedral layers. koreascience.kr The primitive cell of this orthorhombic TiF₄ (o-TiF₄) contains 60 atoms. annauniv.edukoreascience.kr To ensure accuracy, these predictions are achieved through complete structural optimization, where the stress and forces within the crystal structure are minimized. koreascience.kr For these calculations, the Vienna ab initio simulation package (VASP) is often employed, utilizing the projector-augmented-wave (PAW) method. koreascience.kr The exchange-correlation energy, a key component of DFT, is frequently calculated using the GGA-PBE (Perdew–Burke–Ernzerhof) functional. annauniv.edukoreascience.kr

The optimized structural parameters obtained from DFT calculations show good agreement with experimental values, typically overestimating the equilibrium volume by only about 2%. koreascience.kr The process involves applying ionic relaxations to the lattice vectors and calculating the resulting stress tensor to derive the material's properties. annauniv.edu Energetic stability is assessed by calculating the total energies of the optimized structures. koreascience.kr These theoretical approaches provide a foundational understanding of TiF₄'s structural arrangement and energetic feasibility. annauniv.edukoreascience.kr

Table 1: Optimized Structural Parameters for Orthorhombic Titanium Tetrafluoride (o-TiF₄) This table presents theoretically calculated structural data for the orthorhombic phase of TiF₄ using Density Functional Theory.

| Parameter | Calculated Value | Experimental Value |

| Lattice Constants | ||

| a (Å) | 10.31 | 10.11 |

| b (Å) | 10.04 | 9.84 |

| c (Å) | 3.82 | 3.75 |

| **Equilibrium Volume (ų) ** | 395.06 | 371.91 |

| Ti-F Bond Lengths (Å) | ||

| Ti-F (1) | 1.918 | 1.913 |

| Ti-F (2) | 1.921 | 1.916 |

| Ti-F (3) | 1.961 | 1.956 |

| Ti-F (4) | 1.972 | 1.967 |

| Ti-F (5) | 1.996 | 1.991 |

Data sourced from first-principles calculations. koreascience.krresearchgate.net

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical methods, particularly DFT, are employed to investigate the reaction mechanisms involving titanium tetrafluoride. These studies provide insights into the role of TiF₄ as a catalyst and its reactivity in various chemical processes. While detailed transition state calculations for many TiF₄ reactions are complex, research has elucidated key reaction pathways and energetic barriers.

One significant area of study is the catalytic activity of TiF₄ in improving the hydrogen storage properties of metal hydrides like MgH₂, Mg(BH₄)₂, and Mg(AlH₄)₂. annauniv.eduresearchgate.net Computational analyses of reaction pathways indicate that TiF₄ acts as an effective additive. researchgate.net The calculated reaction energy for the decomposition of these hydrides in the presence of TiF₄ is less than 40 kJ/mol, underscoring its catalytic efficacy. researchgate.net During mechanochemical processing, the Ti⁴⁺ in TiF₄ can be reduced to lower oxidation states (Ti³⁺ and Ti²⁺), which are believed to trigger the decomposition kinetics of the hydrides. annauniv.edu

The reactivity of TiF₄ has also been compared to other titanium halides. diva-portal.org DFT calculations of bond dissociation energies (BDE) show that the Ti-F bond in TiF₄ is significantly stronger (560.66 kJ/mol) than the Ti-Cl bond in TiCl₄ (329.10 kJ/mol) or the Ti-I bond in TiI₄ (196.65 kJ/mol). diva-portal.org This high BDE indicates greater thermal stability but lower reactivity for TiF₄ compared to its chloride and iodide counterparts (TiF₄ < TiCl₄ < TiI₄ in terms of reactivity). diva-portal.org

Furthermore, reaction pathways for the formation of TiF₄ have been modeled. The fluorination of rutile TiO₂ with molecular fluorine at 250°C leads to the formation of a gaseous phase of TiF₄. rsc.org In another context, the reaction of Tungsten hexafluoride (WF₆) with titanium films can produce nonvolatile TiF₃ initially, which can then lead to the evolution of gaseous TiF₄ at higher WF₆ exposures. illinois.edu

Thermodynamic Investigations of Complex Formation and Stability

Thermodynamic investigations, often supported by computational chemistry, are crucial for understanding the stability of titanium tetrafluoride and the complexes it forms. These studies typically focus on calculating thermodynamic quantities such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) to determine the favorability of complex formation and reaction spontaneity.

The formation of TiF₄ itself through reactions like the fluorination of titanium dioxide (TiO₂) with fluorine (F₂) has been studied thermodynamically. researchgate.net Calculations show that from room temperature, the reaction to form solid TiF₄ is quantitative. researchgate.net As the temperature increases, TiF₄ begins to sublimate, and the presence of gaseous TiF₄ becomes significant above 250°C. researchgate.net

The stability of fluorotitanium complexes, such as K₂TiF₆ and Na₂TiF₆, which can be considered derivatives of TiF₄ reactions, has been investigated under various conditions. researchgate.net Experimental studies conducted at 100 MPa show that the stability of these complexes decreases as temperature increases from 200°C to 500°C, with hydrolysis becoming more pronounced at higher temperatures. researchgate.net Complexes with alkali metal outer cations (K⁺, Na⁺) were found to be more stable than those in an acidic fluid (H₂TiF₆). researchgate.net

Computational methods can predict the thermodynamic favorability of forming coordination complexes. For instance, DFT calculations on the formation of a dinuclear titanium complex from titanium tetrachloride (a related halide) and a diphosphine ligand showed a positive Gibbs free energy change (ΔG of +30.4 kcal/mol), indicating the process is thermodynamically unfavorable. annauniv.edu Despite this, the complex could be isolated, likely due to low solubility driving precipitation. annauniv.edu Such computational approaches, which calculate the energies of reactants and products, are vital for predicting the stability and likelihood of formation for new TiF₄-based complexes. annauniv.edumdpi.com

Table 2: Thermodynamic Data for Selected Fluorotitanium Species and Reactions This table summarizes key thermodynamic findings related to the stability and reactions of titanium fluoride (B91410) compounds.

| Species/Reaction | Parameter | Value/Finding | Conditions |

| K₂TiF₆ | Stability | Decreases with increasing temperature | 200°C to 500°C, 100 MPa |

| Hydrolysis Rate | 61.5% -> 99.1% | 200°C -> 500°C | |

| Na₂TiF₆ | Stability | More stable than H₂TiF₆ | 200°C to 500°C, 100 MPa |

| H₂TiF₆ | Stability | Relatively unstable in fluid | High temperature and pressure |

| Hydrolysis Rate | > 96% | 200°C | |

| TiF₄ Formation | Reaction | TiO₂ + 2F₂ -> TiF₄ + O₂ | Quantitative at room temp. |

| Ti-F Bond | Bond Dissociation Energy | 560.66 kJ/mol | DFT Calculation |

Data sourced from experimental and computational thermodynamic investigations. diva-portal.orgresearchgate.netresearchgate.net

Electronic Structure Calculations for Bonding Characterization

Electronic structure calculations provide deep insights into the nature of chemical bonding in titanium tetrafluoride. By analyzing features like the density of states (DOS), charge density distributions, and orbital hybridization, researchers can characterize the Ti-F bond and explain the material's properties.

DFT calculations reveal that the bonding in TiF₄ is not purely ionic but has significant covalent character, often described as iono-covalent. koreascience.krresearchgate.net The analysis of total and partial density of states (DOS) shows a strong hybridization between the Ti-d and F-p electronic states in the energy range of -3 eV to 1 eV. researchgate.net This orbital mixing is a clear indicator of the covalent nature of the Ti-F bond. researchgate.net This increased covalency leads to stronger bonds in TiF₄ compared to related compounds like TiF₂ and TiF₃. researchgate.net

Charge density analysis further clarifies the bonding. These calculations highlight the stable iono-covalent F-Ti-F bond, which is responsible for the material's unique mechanical properties. koreascience.kr The interaction between fluorine adsorbates and titanium atoms can form a tetrahedral F-Ti structure, creating distinct features in the density of states corresponding to F-Ti bonding, F electron lone pairs, and Ti antibonding states. unipi.it This detailed electronic-level understanding is essential for explaining the observed physical and chemical characteristics of titanium tetrafluoride. koreascience.krunipi.it

Research Applications in Materials Science and Engineering

Precursor Chemistry for Thin Film and Coating Technologies

Titanium tetrafluoride serves as a key precursor chemical in several advanced deposition technologies, enabling the fabrication of high-quality thin films and coatings with tailored properties.

While titanium tetrachloride (TiCl₄) is a more common precursor in Chemical Vapor Deposition (CVD) for producing materials like titanium nitride and titanium dioxide, titanium tetrafluoride has emerged as a significant precursor in the related technique of Atomic Layer Deposition (ALD). ALD is a thin film deposition method that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision.

In ALD, TiF₄ has been successfully employed as a fluorine source for the deposition of various metal fluoride (B91410) thin films. uctm.edu This is particularly valuable for creating optical coatings. The process typically involves alternating pulses of a metal precursor (like a metal-thd compound, where thd is 2,2,6,6-tetramethyl-3,5-heptanedionato) and TiF₄ gas into the reaction chamber. uctm.edu This sequential process allows for the controlled, layer-by-layer growth of the desired metal fluoride film.

Research has demonstrated the use of TiF₄ in the ALD of several metal fluorides, including:

Magnesium fluoride (MgF₂)

Calcium fluoride (CaF₂)

Lanthanum fluoride (LaF₃)

Yttrium fluoride (YF₃)

Lithium fluoride (LiF) scribd.com

A key advantage of using TiF₄ in ALD is its ability to facilitate the deposition of fluoride films with low impurity levels and good stoichiometry, particularly at deposition temperatures between 350°C and 400°C. wikipedia.org The self-limiting nature of the ALD reactions with TiF₄ ensures excellent conformity and precise thickness control of the resulting films. uctm.edu

Table 1: Examples of Metal Fluoride Thin Films Deposited Using TiF₄ in ALD

| Deposited Film | Metal Precursor | Fluorine Precursor | Deposition Temperature (°C) | Resulting Film Properties |

|---|---|---|---|---|

| MgF₂, CaF₂, LaF₃ | Metal-thd compounds | TiF₄ | 225 - 400 | Low impurity, good stoichiometry wikipedia.org |

| LiF | Lithd, Mg(thd)₂ | TiF₄ | 300 - 350 | Highly crystalline, low impurity scribd.com |

Liquid Phase Deposition (LPD) is a solution-based technique for depositing thin films of metal oxides onto substrates at or near room temperature. In this process, titanium tetrafluoride, often in the form of ammonium (B1175870) hexafluorotitanate ((NH₄)₂TiF₆) which is derived from TiF₄, is used in an aqueous solution. The deposition is controlled by the hydrolysis of the titanium-fluoro complex ions.

The typical LPD process for depositing titanium dioxide (TiO₂) involves immersing a substrate in an aqueous solution containing a titanium-fluoride source and a fluoride-consuming agent, such as boric acid (H₃BO₃). The boric acid reacts with fluoride ions, which shifts the chemical equilibrium and causes the controlled precipitation of titanium oxide onto the substrate surface. This method allows for the uniform coating of complex shapes and heat-sensitive substrates.

Electrochemical Synthesis and Material Processing

Titanium tetrafluoride plays a crucial role in the electrochemical synthesis of high-purity titanium and in the formulation of electrolytes for molten salt applications.

A significant application of titanium tetrafluoride is in the electrolytic production of high-purity titanium powder. This process is seen as a potential alternative to the conventional Kroll process. In this method, TiF₄ is used as a consumable reagent in a molten fluoride salt electrolyte. uctm.edu

The process typically involves the electrolysis of TiF₄ dissolved in a low-melting eutectic mixture of alkali metal fluorides, such as a combination of lithium fluoride (LiF), potassium fluoride (KF), and sodium fluoride (NaF). uctm.edu The electrolysis is carried out at elevated temperatures, and high-purity titanium powder is deposited at the cathode.

Research has shown that this electrolytic process can be highly efficient. For instance, with a TiF₄ concentration of 7.75% (by weight, corresponding to 3% Ti) in a LiF-KF-NaF eutectic melt, a current efficiency of at least 93% for titanium deposition can be achieved at a cathode current density of 0.4 A/cm². uctm.edu A key advantage of this fluoride-based electrolytic route is that the resulting titanium powder often has a lower impurity content compared to the titanium sponge produced by the Kroll process. uctm.edu

Table 2: Typical Parameters for Electrolytic Production of Titanium Powder

| Electrolyte Composition | TiF₄ Concentration (wt%) | Operating Temperature | Current Density (A/cm²) | Current Efficiency (%) |

|---|---|---|---|---|

| LiF-KF-NaF Eutectic | 7.75 | ~500-550°C | ≥ 0.4 | ≥ 93 uctm.edu |

In the broader context of molten salt electrochemistry, titanium tetrafluoride and other fluoride compounds are important components of the electrolyte bath. The presence of fluoride ions in the molten salt can significantly influence the electrochemical behavior of titanium ions. hep.com.cn

Surface Chemistry Modifications

Titanium tetrafluoride is also utilized for modifying the surface chemistry of various materials to enhance their properties for specific applications. While a significant body of research focuses on dental and biomedical applications, such as treating tooth enamel or modifying titanium implants, there are also applications in industrial materials science.

One notable application is the surface treatment of commercially pure titanium to improve its adhesion to other materials. For example, treating the surface of titanium with a TiF₄ solution has been shown to significantly increase the bond strength with resin cements. researchgate.net This is particularly relevant in applications where titanium components need to be bonded to polymers or composites. The treatment can alter the surface roughness and morphology of the titanium, creating a more favorable interface for adhesion. researchgate.net In some cases, treatment with a 10% TiF₄ solution for 10 minutes has demonstrated higher bond strength compared to conventional methods like sandblasting or etching with hydrofluoric acid. researchgate.net

Furthermore, titanium tetrafluoride is a component in some anti-corrosion treatment agents for metal surfaces, highlighting its role in enhancing the protective properties of materials.

Interaction with Silicon Substrates

Titanium tetrafluoride (TiF₄) and related titanium-fluorine compounds play a significant role in the processing of silicon-based materials. The interaction of titanium halides with silicon (Si) and silicon dioxide (SiO₂) substrates is crucial for applications ranging from catalysis to microelectronics.

Research into creating highly dispersed titanium-on-silica catalysts has utilized TiF₄ as a precursor. psu.edu When TiF₄ is introduced to a silica (B1680970) (SiO₂) support, it reacts with the surface silanol (B1196071) groups (Si-OH). psu.edu This interaction leads to the formation of Si-O-Ti moieties, effectively grafting titanium atoms onto the silica surface. psu.edu A secondary reaction also occurs where locally formed hydrofluoric acid (HF) reacts with the silica to create Si-F bonds. psu.edu

Computational studies using density functional theory (DFT) have provided deeper insights into the fluorination reactions at the surface of materials like titanium nitride (TiN), titanium dioxide (TiO₂), and silicon dioxide (SiO₂). These studies show that materials like TiO₂ and SiO₂ can be etched by hydrogen fluoride (HF), producing volatile byproducts such as titanium tetrafluoride (TiF₄) and silicon tetrafluoride (SiF₄). mdpi.com The fluorination of a TiO₂ surface involves the sequential adsorption of HF molecules, leading to the formation and eventual desorption of TiF₄. mdpi.com Similarly, the reaction of WF₆ with titanium films on SiO₂ substrates can result in the formation of TiF₃ and gaseous TiF₄, demonstrating the complex interfacial reactions that can occur. illinois.edu

The following table summarizes the key interactions between titanium fluoride species and silicon-based substrates.

| Reactants | Substrate | Key Products/Intermediates | Application/Process | Source(s) |

| TiF₄ | Silica (SiO₂) | Si-O-Ti moieties, Si-F bonds | Catalyst Preparation | psu.edu |

| HF | Titanium Dioxide (TiO₂) | TiF₄ (gaseous byproduct) | Atomic Layer Etching | mdpi.com |

| HF | Silicon Dioxide (SiO₂) | SiF₄ (gaseous byproduct) | Atomic Layer Etching | mdpi.com |

| WF₆ | Ti on SiO₂ | TiF₃, TiF₄ (gaseous) | W Chemical Vapor Deposition | illinois.edu |

Chemical Interaction with Fluoropolymers for Surface Protection

The interface between titanium metal and fluoropolymers is of significant interest for creating protective, non-stick, and corrosion-resistant coatings. The chemical interactions at this interface often lead to the in-situ formation of titanium fluorides, which mediate the adhesion and stability of the coating.

Studies on the interaction between metallic titanium vapor and fluoropolymer surfaces, such as a tetrafluoroethylene-vinylidene fluoride (TFE-VDF) copolymer, show a direct chemical reaction. researchgate.netresearchgate.net This reaction results in the formation of titanium fluorides at the interface. researchgate.net While initial analysis identified titanium trifluoride (TiF₃) as a product, thermodynamic estimates suggest that the formation of the higher fluoride, titanium tetrafluoride (TiF₄), is also expected. researchgate.net The reaction is driven by the favorable energy of forming strong Ti-F bonds. researchgate.net

Mass spectrometric analysis of the reaction between various transition metals and a TFE-VDF copolymer confirmed that titanium reacts to form the higher fluoride, TiF₄. researchgate.net In these interactions, the CF₂ groups within the polymer chain are the most reactive sites with the metal. researchgate.net The process effectively defluorinates the polymer at the interface, creating a layer of titanium fluoride and a modified polymer backbone consisting of an aliphatic polyene with C=C=C and C=C-C bonds. researchgate.net This interfacial reaction is crucial for the adhesion of fluoropolymer coatings to titanium surfaces, a property leveraged in various high-performance applications. google.com

Fluorination Mechanisms in Material Processing

Titanium tetrafluoride is central to various fluorination mechanisms in materials science, serving both as a target product from titanium-bearing ores and as a reactive fluorinating agent for synthesizing other materials.

Formation of TiF₄ via Fluorination:

The direct fluorination of titanium concentrates, such as rutile (a crystalline form of TiO₂), is a key process for extracting titanium. mdpi.comuctm.edu This gas-solid reaction typically involves elemental fluorine (F₂) and proceeds through several stages:

Supply of the fluorinating gas (e.g., F₂) to the surface of the solid TiO₂. mdpi.com

Adsorption of the gas onto the solid particles. mdpi.com

Chemical reaction between the adsorbed gas and the solid. mdpi.com

Desorption of the gaseous product, TiF₄. mdpi.com

Diffusion of the desorbed TiF₄ into the gas phase. mdpi.com

Kinetic studies show that the process is often limited by diffusion factors, specifically the transport of the fluorinating agent to the material's surface. uctm.edu The reaction to form gaseous TiF₄ from TiO₂ begins at temperatures above 400 K (~127 °C) and becomes significant at 500 K (~227 °C). mdpi.com The specific crystalline form of the starting TiO₂ influences the reaction; fluorination of rutile TiO₂ tends to yield pure TiF₄, whereas the anatase form can produce titanium oxyfluoride (TiOF₂). rsc.org

TiF₄ as a Fluorinating Agent:

Titanium tetrafluoride is also employed as a fluorine source for synthesizing other fluoride materials, particularly in thin-film deposition techniques. In Atomic Layer Deposition (ALD), TiF₄ has been successfully used as a fluorinating agent to deposit metal fluoride thin films, such as magnesium fluoride (MgF₂), lanthanum fluoride (LaF₃), and yttrium fluoride (YF₃). atomiclayerdeposition.com This process involves reactions between TiF₄ and metal-thd compounds (where thd = 2,2,6,6-tetramethyl-3,5-heptanedionato). atomiclayerdeposition.com

The table below outlines different fluorination mechanisms involving TiF₄.

| Process | Reactants | Key Product(s) | Mechanism/Application | Source(s) |

| Rutile Fluorination | TiO₂ (rutile), F₂ | TiF₄ (gas) | Titanium extraction from ore | mdpi.comuctm.edu |

| Anatase Fluorination | TiO₂ (anatase), F₂ | TiOF₂, TiF₄ | Synthesis of titanium oxyfluoride | rsc.org |

| Atomic Layer Deposition | TiF₄, Metal-thd precursors | MgF₂, LaF₃, YF₃ | Thin-film deposition | atomiclayerdeposition.com |